molecular formula C17H26ClNO B216162 4-Chloro-3-methylphenyl 4-(4-methyl-1-piperidinyl)butyl ether

4-Chloro-3-methylphenyl 4-(4-methyl-1-piperidinyl)butyl ether

Cat. No. B216162
M. Wt: 295.8 g/mol
InChI Key: CSFNGVYZENYPKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-3-methylphenyl 4-(4-methyl-1-piperidinyl)butyl ether, also known as CMMPB, is a synthetic compound that belongs to the family of designer drugs known as cathinones. It is a psychoactive substance that has gained popularity in recent years due to its stimulant properties and potential for abuse. In

Mechanism of Action

The exact mechanism of action of 4-Chloro-3-methylphenyl 4-(4-methyl-1-piperidinyl)butyl ether is not fully understood, but it is believed to work by inhibiting the reuptake of dopamine and serotonin in the brain. This leads to an increase in the levels of these neurotransmitters, which results in the stimulant effects of the drug.
Biochemical and Physiological Effects:
4-Chloro-3-methylphenyl 4-(4-methyl-1-piperidinyl)butyl ether has been shown to increase locomotor activity and produce hyperthermia in animal models. It has also been shown to increase dopamine and serotonin release in the brain, which is consistent with its mechanism of action. However, the long-term effects of 4-Chloro-3-methylphenyl 4-(4-methyl-1-piperidinyl)butyl ether on the brain and other organs are not fully understood.

Advantages and Limitations for Lab Experiments

One advantage of using 4-Chloro-3-methylphenyl 4-(4-methyl-1-piperidinyl)butyl ether in lab experiments is its ability to produce consistent and reproducible results. However, one limitation is its potential for abuse and the need for strict safety protocols when handling the compound.

Future Directions

There are several future directions for research on 4-Chloro-3-methylphenyl 4-(4-methyl-1-piperidinyl)butyl ether. One area of interest is the development of new cathinone derivatives with improved pharmacological properties. Another area of interest is the use of 4-Chloro-3-methylphenyl 4-(4-methyl-1-piperidinyl)butyl ether in studying the mechanisms of addiction and reward in the brain. Additionally, more research is needed to understand the long-term effects of 4-Chloro-3-methylphenyl 4-(4-methyl-1-piperidinyl)butyl ether on the brain and other organs.
In conclusion, 4-Chloro-3-methylphenyl 4-(4-methyl-1-piperidinyl)butyl ether is a synthetic compound that has gained popularity in recent years due to its stimulant properties and potential for abuse. It has been studied for its potential use as a research tool in the field of neuroscience and has been shown to have dopaminergic and serotonergic activity. While there are advantages to using 4-Chloro-3-methylphenyl 4-(4-methyl-1-piperidinyl)butyl ether in lab experiments, there are also limitations due to its potential for abuse. Future research on 4-Chloro-3-methylphenyl 4-(4-methyl-1-piperidinyl)butyl ether should focus on the development of new cathinone derivatives with improved pharmacological properties and a better understanding of its long-term effects on the brain and other organs.

Synthesis Methods

The synthesis of 4-Chloro-3-methylphenyl 4-(4-methyl-1-piperidinyl)butyl ether involves the reaction of 4-chloro-3-methylbenzaldehyde with 4-methyl-1-piperidinylbutylamine in the presence of a reducing agent such as sodium borohydride. The resulting product is purified using various techniques such as column chromatography and recrystallization.

Scientific Research Applications

4-Chloro-3-methylphenyl 4-(4-methyl-1-piperidinyl)butyl ether has been studied for its potential use as a research tool in the field of neuroscience. It has been shown to have dopaminergic and serotonergic activity, which makes it a potential candidate for studying the mechanisms of addiction and reward. Additionally, 4-Chloro-3-methylphenyl 4-(4-methyl-1-piperidinyl)butyl ether has been used to study the effects of cathinones on the central nervous system.

properties

Product Name

4-Chloro-3-methylphenyl 4-(4-methyl-1-piperidinyl)butyl ether

Molecular Formula

C17H26ClNO

Molecular Weight

295.8 g/mol

IUPAC Name

1-[4-(4-chloro-3-methylphenoxy)butyl]-4-methylpiperidine

InChI

InChI=1S/C17H26ClNO/c1-14-7-10-19(11-8-14)9-3-4-12-20-16-5-6-17(18)15(2)13-16/h5-6,13-14H,3-4,7-12H2,1-2H3

InChI Key

CSFNGVYZENYPKJ-UHFFFAOYSA-N

SMILES

CC1CCN(CC1)CCCCOC2=CC(=C(C=C2)Cl)C

Canonical SMILES

CC1CCN(CC1)CCCCOC2=CC(=C(C=C2)Cl)C

Origin of Product

United States

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